benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of chromenes, which are known for their diverse biological activities. This compound is characterized by the presence of bromine atoms at positions 6 and 8, a benzyl group, and a carboxylate ester at position 3 of the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of a chromene precursor followed by esterification. One common method involves the bromination of 2-oxo-2H-chromene-3-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid. The resulting 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid is then esterified with benzyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated bromination systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of amine or thiol derivatives.
Reduction: Formation of hydroxyl derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. The bromine atoms and the chromene ring structure allow it to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also generate reactive oxygen species, leading to oxidative stress in target cells .
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid: Lacks the benzyl ester group.
N-benzyl-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide: Contains an amide group instead of an ester.
Uniqueness
Benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is unique due to its specific substitution pattern and the presence of both bromine atoms and a benzyl ester group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
benzyl 6,8-dibromo-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Br2O4/c18-12-6-11-7-13(17(21)23-15(11)14(19)8-12)16(20)22-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIMRLNBBYKVSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Br2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360403 |
Source
|
Record name | F0777-0519 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5642-33-1 |
Source
|
Record name | F0777-0519 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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